

Protocol for the purification of 6-Hydroxynicotinic acid by recrystallization

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Compound of Interest

Compound Name: 6-Hydroxynicotinic acid

Cat. No.: B132223

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Application Note: High-Purity 6-Hydroxynicotinic Acid via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of **6-Hydroxynicotinic acid** (6-HNA) using solvent recrystallization. This method is effective for removing impurities commonly associated with synthetic preparations, yielding a product of high purity suitable for pharmaceutical research and development. The protocol outlines solvent selection, dissolution, decolorization, crystallization, and product recovery. Water is highlighted as a primary solvent, leveraging the temperature-dependent solubility of 6-HNA.

Introduction

6-Hydroxynicotinic acid, a key heterocyclic compound, is a derivative of nicotinic acid (Vitamin B3) and serves as a vital building block in the synthesis of various pharmaceutical agents. The purity of 6-HNA is critical for its use in drug development and manufacturing, as impurities can lead to undesirable side effects or impact the efficacy and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a given

solvent at varying temperatures. This protocol details a standardized procedure for the recrystallization of 6-HNA from an aqueous solution to achieve high purity.

Data Presentation

While extensive experimental solubility data for **6-Hydroxynicotinic acid** is noted as being largely absent in the literature, the principle of recrystallization relies on its increased solubility in a chosen solvent at higher temperatures.^[1] A predicted solubility in water is available and provides a baseline for room temperature conditions. The purification process leverages the qualitative principle that solubility in water increases significantly with temperature.

Table 1: Physicochemical and Solubility Data for **6-Hydroxynicotinic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₃	-
Molecular Weight	139.11 g/mol	-
Appearance	White to light yellow crystalline powder	^[2]
Melting Point	>300 °C	-
Predicted Water Solubility	13.7 g/L (approx. 1.37 g/100 mL) at 25 °C	-
Qualitative Solubility Trend	Solubility in water and ethanol increases with temperature.	^[1]
Recommended Solvents	Water, 50% Aqueous Acetic Acid	-

Experimental Protocol

This protocol describes the purification of crude **6-Hydroxynicotinic acid**, which may present as a yellow to brown solid, by recrystallization from water.

Materials and Equipment:

- Crude **6-Hydroxynicotinic acid**
- Deionized water
- Activated charcoal (decolorizing carbon)
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Ribbed funnel for hot filtration
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Watch glass
- Drying oven

Procedure:

- Dissolution:
 - Place the crude **6-Hydroxynicotinic acid** in an Erlenmeyer flask.
 - Add a minimum amount of deionized water to the flask (e.g., start with approximately 10-15 mL of water per gram of crude product).
 - Add a magnetic stir bar to the flask.
 - Gently heat the mixture to boiling (or near boiling, ~90-100°C) with continuous stirring. Add small additional volumes of hot deionized water until the 6-HNA is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery.

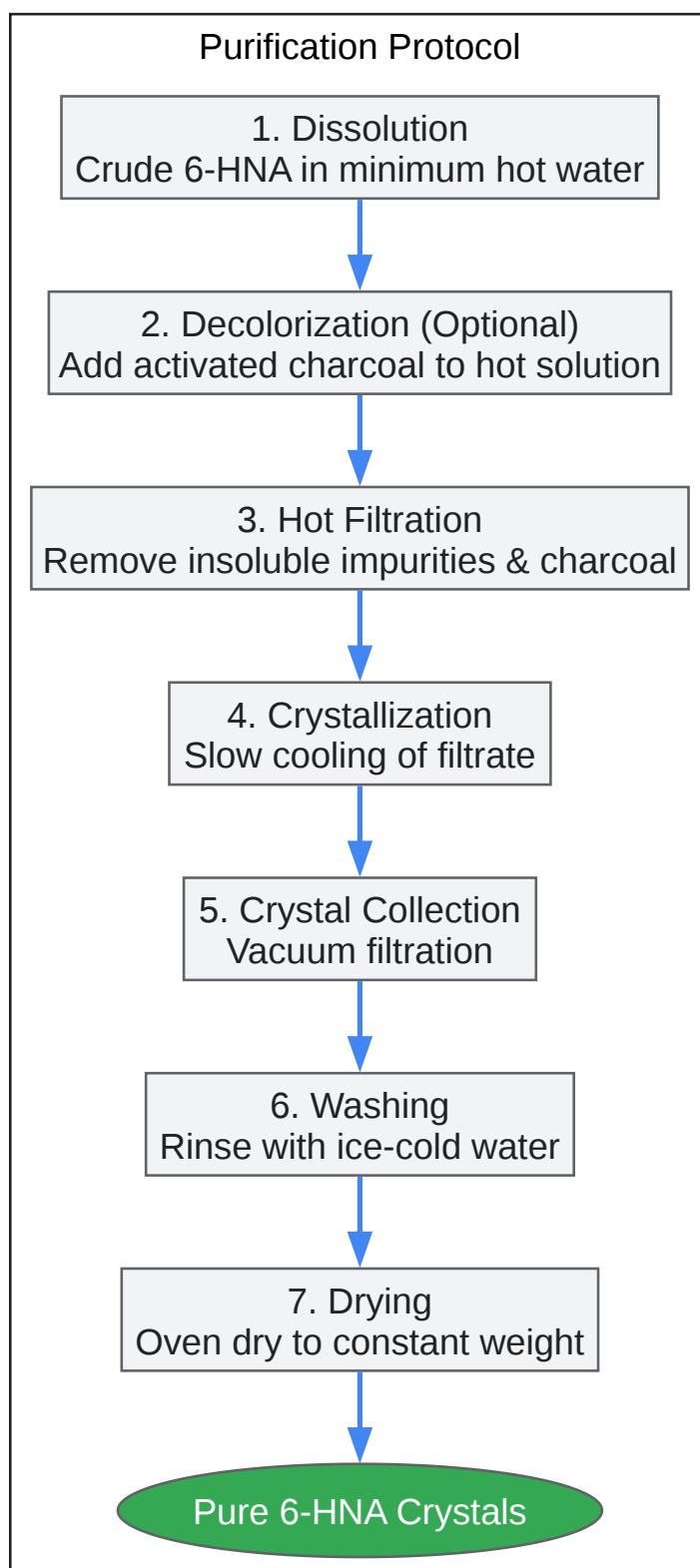
- Decolorization (Optional):
 - If the solution is colored (e.g., yellow or brown), remove it from the heat source.
 - Allow the solution to cool slightly for a minute to prevent violent boiling when adding the charcoal.
 - Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the hot solution.
 - Reheat the mixture to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.
- Hot Filtration:
 - Set up a hot filtration apparatus by placing a ribbed funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.
 - Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any insoluble impurities.
- Crystallization:
 - Cover the flask containing the hot, clear filtrate with a watch glass.
 - Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
- Crystal Collection and Washing:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities. It is crucial to use cold solvent to minimize the loss of the

desired product.

- Drying:
 - Transfer the crystalline product to a pre-weighed watch glass.
 - Dry the crystals in a drying oven at 60-80°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Workflow Visualization

The following diagram illustrates the key stages of the purification protocol.



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Caption: Workflow for the purification of **6-Hydroxynicotinic acid**.

Conclusion

The protocol described provides an effective and reproducible method for the purification of **6-Hydroxynicotinic acid** by recrystallization. The choice of water as a solvent makes this procedure environmentally friendly, cost-effective, and suitable for implementation in various laboratory and pilot-plant settings. The resulting high-purity 6-HNA is well-suited for demanding applications in pharmaceutical synthesis and research. For compounds with persistent impurities, recrystallization from 50% aqueous acetic acid can be explored as a more potent alternative.

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